molecular formula C13H10N4O2 B6581543 N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide CAS No. 1207005-42-2

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide

Cat. No.: B6581543
CAS No.: 1207005-42-2
M. Wt: 254.24 g/mol
InChI Key: XTBPPORUNIIXLB-UHFFFAOYSA-N
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Description

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide (CAS 1207005-42-2) is a heterocyclic compound featuring a pyrazine ring linked via a carboxamide group to a 2-oxoindole moiety. This structure combines the electron-deficient pyrazine core with the indole scaffold, which is prevalent in bioactive molecules.

Properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c18-12-6-8-5-9(1-2-10(8)17-12)16-13(19)11-7-14-3-4-15-11/h1-5,7H,6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBPPORUNIIXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=NC=CN=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Intermediate Synthesis

The synthesis begins with the preparation of 5-amino-2-oxo-2,3-dihydro-1H-indole, a critical intermediate. This compound is typically derived from 5-nitroindoline-2-one via catalytic hydrogenation or tin(II) chloride-mediated reduction. For example, hydrogenation at 50 psi H₂ over a palladium-on-carbon catalyst in ethanol achieves >90% yield. Alternative routes involve Hofmann degradation of 5-ureidoindoline-2-one, though this method is less efficient (yields ~70%).

Pyrazine-2-carboxylic Acid Activation

Pyrazine-2-carboxylic acid is activated for amide coupling through two primary approaches:

  • Chlorination : Treatment with thionyl chloride (SOCl₂) generates pyrazine-2-carbonyl chloride, a highly reactive electrophile. This method requires anhydrous conditions and yields the acyl chloride in >85% purity.

  • Coupling Reagents : Modern protocols favor reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) to form active esters in situ.

Amide Bond Formation Strategies

Coupling Reagent-Mediated Synthesis

The most efficient method involves reacting 5-amino-2-oxoindoline with activated pyrazine-2-carboxylic acid using HATU/DIPEA in DMF under microwave irradiation:

Procedure :

  • Dissolve 5-amino-2-oxoindoline (1.0 equiv) and pyrazine-2-carboxylic acid (1.1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Irradiate at 116°C for 45 min in a microwave reactor.

  • Purify via silica chromatography (EtOAc/hexanes, 3:1) to isolate the product in 75% yield.

Key Advantages :

  • Microwave acceleration reduces reaction time from 24 h to <1 h.

  • HATU minimizes racemization compared to classical carbodiimides.

Acyl Chloride Route

An alternative approach uses pyrazine-2-carbonyl chloride:

Procedure :

  • Add pyrazine-2-carbonyl chloride (1.05 equiv) dropwise to a stirred solution of 5-amino-2-oxoindoline (1.0 equiv) and pyridine (2.0 equiv) in THF at 0°C.

  • Warm to room temperature and stir for 2 h.

  • Quench with aqueous NaHCO₃, extract with EtOAc, and purify by recrystallization (ethanol/water), yielding 60% product.

Limitations :

  • Requires strict moisture control.

  • Lower yields due to competing hydrolysis of the acyl chloride.

Reaction Optimization and Scalability

Solvent and Base Screening

Comparative studies reveal DMF outperforms THF or DCM in coupling efficiency due to superior solubility of intermediates (Table 1).

Table 1. Solvent and Base Impact on Amidation Yield

SolventBaseTemp (°C)Time (h)Yield (%)
DMFDIPEA1160.7575
THFPyridine25260
DCMTriethylamine252445

Temperature and Stoichiometry

Microwave-assisted reactions at 116°C achieve near-complete conversion with 1.2 equiv HATU, while room-temperature methods require prolonged stirring (24 h) for comparable results. Excess acylating agent (>1.1 equiv) risks diacylation byproducts, necessitating precise stoichiometric control.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 10.32 (s, 1H, NH), 9.12 (d, J = 1.5 Hz, 1H, pyrazine-H), 8.78 (dd, J = 2.5 Hz, 1H, pyrazine-H), 7.85 (s, 1H, indole-H), 6.92 (d, J = 8.0 Hz, 1H, indole-H), 3.55 (s, 2H, CH₂).

  • HRMS : [M+H]⁺ calculated for C₁₃H₁₁N₄O₂: 271.0832; found: 271.0835.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity for HATU-derived batches, whereas acyl chloride routes show 92–95% purity due to residual hydrolyzed acid.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diacylation : Occurs with excess acyl chloride or prolonged reaction times. Mitigated by using coupling reagents with faster kinetics (e.g., HATU over EDC).

  • Oxidation : The 2-oxoindoline moiety is prone to over-oxidation to indole-2,3-dione. Anaerobic conditions (N₂ atmosphere) and antioxidant additives (e.g., BHT) suppress this side reaction.

Scale-Up Considerations

Kilogram-scale synthesis requires switching from microwave batch reactors to continuous flow systems. Pilot studies demonstrate that a tubular reactor with 10 min residence time at 130°C achieves 72% yield, comparable to small-scale microwave results .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells .

Comparison with Similar Compounds

Substituted N-Phenylpyrazine-2-carboxamides

Key Compounds :

  • N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide (1)
  • N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide (5)
  • N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide (9)

Comparison :

  • Activity : These compounds exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (MIC ≤ 2 mg/L), surpassing pyrazinamide (MIC > 20 mg/mL) .
  • Structural Features : Electron-withdrawing substituents (e.g., CF₃, Br, I) on the phenyl ring enhance lipophilicity and target binding.
  • Limitations: Limited activity against non-tuberculous mycobacteria (e.g., M. avium) .

Table 1: Antimycobacterial Activity of N-Phenylpyrazine-2-carboxamides

Compound Substituent on Phenyl Ring MIC (mg/L) vs. M. tuberculosis
Pyrazinamide (PZA) - >20
N-(4-CF₃-phenyl) derivative (1) 4-CF₃ ≤2
N-(3-Iodo-4-Me-phenyl) (9) 3-I, 4-Me ≤2

Indole-Based Pyrazinecarboxamides

Key Compounds :

  • N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)
  • N-(2-oxoindolin-5-yl)benzamide (63)

Comparison :

  • Activity: Compound 4e inhibits monoamine oxidase B (MAO-B) with IC₅₀ = 0.78 µM and high selectivity (SI > 120), outperforming rasagiline (IC₅₀ = 1.65 µM, SI > 50) .
  • Structural Features : The 2-oxoindole moiety in the target compound may enhance hydrogen bonding compared to benzamide derivatives (e.g., compound 63 ).
  • SAR : Substitution at the indole nitrogen (e.g., 3-fluorobenzoyl in 4e ) improves potency and selectivity .

Table 2: MAO-B Inhibitory Activity

Compound Structure IC₅₀ (µM) Selectivity Index (SI)
Target Compound 2-oxoindole-5-yl N/A N/A
4e 3-Fluorobenzoyl-indole 0.78 >120
Rasagiline Propargylamine derivative 1.65 >50

Kinase-Targeting Carboxamides

Key Compounds :

  • (Z)-N-(3-((1H-Imidazol-5-yl)methylene)-2-oxoindolin-5-yl)thiophene-2-carboxamide (119)
  • N-(2-oxoindolin-5-yl)furan-2-carboxamide (64)

Comparison :

  • Activity : Compounds 119 and 64 are narrow-spectrum inhibitors of Tousled-like kinase 2 (TLK2), with >98% purity and melting points >250°C .
  • Structural Features : Thiophene/furan rings improve solubility, while imidazole substituents enhance kinase binding.
  • Physical Properties : High melting points (>250°C) suggest thermal stability, critical for drug formulation .

Table 3: Physical Properties of Kinase Inhibitors

Compound Heterocycle Melting Point (°C) Purity (%)
119 Thiophene 268–270 >98
64 Furan >250 >98

Anti-Tubercular Pyrazinecarboxamides

Key Compounds :

  • 5-(tert-Butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide (D)
  • N-(2-(Piperazin-1-yl)ethyl)pyrazine-2-carboxamide (E)

Comparison :

  • Activity : Compound D shows IC₅₀ = 0.728 mg/mL against M. tuberculosis, significantly better than PZA (IC₉₀ > 20 mg/mL) .
  • Structural Features : Bulky substituents (e.g., tert-butyl) and halogen atoms (Cl, I) improve membrane permeability and target engagement.

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Halogens (Br, I) and CF₃ on the aromatic ring enhance antimycobacterial activity by increasing lipophilicity .
  • Heterocyclic Modifications : Thiophene/furan rings improve solubility, while imidazole substituents optimize kinase binding .
  • Indole vs. Phenyl Scaffolds : The 2-oxoindole moiety may offer superior hydrogen-bonding interactions compared to phenyl derivatives, though biological data for the target compound remain speculative .

Q & A

Q. What are the key considerations for synthesizing N-(2-oxo-2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide?

  • Methodological Answer : Synthesis involves coupling indole derivatives with pyrazinecarboxamide frameworks. Key steps include:
  • Microwave-assisted amide bond formation to enhance reaction efficiency and yield (e.g., 71–73% yields for analogous compounds) .
  • Optimization of reaction conditions : Temperature (60–100°C), solvent polarity (e.g., methanol or DMF), and reaction time (4–20 hours) to balance purity and scalability .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH eluent) or recrystallization (diethyl ether/acetonitrile) to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for indole NH (δ 9.50–10.50 ppm) and pyrazine protons (δ 8.70–9.23 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 214.23 for pyrazinecarboxamide derivatives) .
  • IR Spectroscopy : Confirm amide C=O stretching (1669 cm⁻¹) and indole N-H bonds (3248 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Test in polar solvents (DMSO, PBS) at 1–10 mM. Hydrophilic functional groups (e.g., carboxamide) enhance aqueous solubility .
  • Stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for MAO-B inhibition?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., 3-fluorobenzoyl) on the indole ring to enhance MAO-B selectivity (e.g., IC₅₀ = 0.78 µM, SI > 120) .
  • Kinetic assays : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots. For example, 4e showed competitive inhibition (Kᵢ = 94.52 nM) .
  • Molecular docking : Use AutoDock Vina to model interactions with MAO-B’s FAD-binding pocket (PDB: 2V5Z) .

Q. How to resolve contradictions in bioactivity data between structural analogs?

  • Methodological Answer :
  • Case study : N-(2-nitrophenyl)pyrazine-2-carboxamide showed antimycobacterial activity (≥32 µg/mL), while the 4-nitro isomer was inactive. Use X-ray crystallography (e.g., SHELXL refinement) to compare binding modes with Mycobacterium tuberculosis CmaA2 (PDB: 3HEM) .
  • Statistical analysis : Apply ANOVA to assess significance of substituent position on activity (p < 0.05).

Q. What computational strategies predict biological targets for this compound?

  • Methodological Answer :
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify key features (e.g., hydrogen-bond acceptors on pyrazine).
  • Target prediction servers : SwissTargetPrediction or SEA to prioritize kinases or neurotransmitter receptors .
  • MD simulations : GROMACS to simulate binding stability with MAO-B over 100 ns .

Q. How to optimize X-ray crystallography for structural validation?

  • Methodological Answer :
  • Crystallization : Use vapor diffusion (1:1 ratio of compound in DMSO and reservoir solution) at 293 K .
  • Refinement : SHELXL for high-resolution data (R₁ < 0.05). For example, monoclinic P2₁/c space group validated for pyrazinecarboxamide derivatives .
  • Validation : Check Ramachandran plots (≥95% residues in favored regions) and RSR/Z scores in Coot .

Q. How to address low bioavailability in preclinical studies?

  • Methodological Answer :
  • Salt formation : Prepare hydrochloride salts to enhance solubility (e.g., 5o and 5t derivatives) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release .
  • Permeability assays : Use Caco-2 monolayers to assess P-gp efflux ratios (<2.0 ideal) .

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